molecular formula C12H15N3O B411973 3-Amino-2-tert-butylquinazolin-4-one CAS No. 132871-77-3

3-Amino-2-tert-butylquinazolin-4-one

Cat. No.: B411973
CAS No.: 132871-77-3
M. Wt: 217.27g/mol
InChI Key: HWAHXJNMSCHRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-tert-butylquinazolin-4-one is a chemical compound with the molecular formula C12H15N3O, belonging to the quinazolin-4-one class of heterocyclic compounds . Quinazolin-4-one derivatives are recognized as important building blocks in medicinal chemistry and are extensively investigated for their diverse biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly in oncology. The specific substitution pattern of the 3-amino and 2-tert-butyl groups makes this compound a valuable intermediate for further chemical exploration and derivatization. The quinazolin-4-one scaffold is a privileged structure in drug discovery, with known derivatives acting as key pharmacophores in the design of potent enzyme inhibitors . For instance, structurally related quinazolinone-based compounds have been rationally designed as dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), demonstrating significant potency in inhibiting cancer cell proliferation . Furthermore, other 3-butyl-2-substituted aminoquinazolin-4-one analogues have shown notable analgesic and anti-inflammatory activities in pharmacological studies, highlighting the therapeutic potential of this chemical class . The tert-butyl group at the 2-position can also be exploited in asymmetric synthesis, as it induces significant steric effects that can be leveraged for the development of chiral auxiliaries or intermediates in the synthesis of enantiomerically pure compounds, such as β-amino acids . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

132871-77-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27g/mol

IUPAC Name

3-amino-2-tert-butylquinazolin-4-one

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(16)15(11)13/h4-7H,13H2,1-3H3

InChI Key

HWAHXJNMSCHRJH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The substituents at the 2-position of the quinazolinone core critically modulate biological activity. Below is a comparative analysis of 3-amino-2-tert-butylquinazolin-4-one with structurally related compounds:

Compound 2-Position Substituent Key Functional Groups Reported Activity References
This compound tert-butyl Amino, ketone Limited data; inferred steric effects
3-Amino-2-p-tolylquinazolin-4-one p-tolyl (4-methylphenyl) Amino, ketone, methyl Anti-inflammatory (moderate)
3-Amino-2-mercaptoquinazolin-4-one thiol (sulfanyl) Amino, ketone, thiol Potential thiol-mediated reactivity
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide phenyl + ethylamino-acetamide Acetamide, amino, ketone Enhanced anti-inflammatory vs. Diclofenac

Physicochemical Properties

  • Solubility : The tert-butyl group’s hydrophobicity may reduce aqueous solubility compared to p-tolyl or thiol derivatives.
  • Stability : Thiol-containing analogs are prone to oxidation, whereas tert-butyl groups enhance steric protection against enzymatic degradation.
  • Synthetic Accessibility : The tert-butyl group is synthetically challenging to introduce compared to p-tolyl or phenyl groups, which are more readily functionalized via Ullmann or Suzuki coupling .

Preparation Methods

Acylation of Anthranilic Acid

The foundational approach involves anthranilic acid as the starting material. In a method adapted from J-stage research, anthranilic acid reacts with pivalic anhydride (tert-butyl carbonic anhydride) under anhydrous reflux conditions to form N-pivaloylanthranilic acid. This intermediate undergoes cyclization with hydrazine hydrate in pyridine, yielding 3-amino-2-tert-butylquinazolin-4-one. The tert-butyl group introduces steric challenges, necessitating prolonged reflux (4–6 h) compared to the butyl analog (3 h).

Reaction Conditions

  • Anthranilic acid (0.01 mol) and pivalic anhydride (0.05 mol) refluxed in anhydrous toluene at 120°C for 3 h.

  • Excess reagent removed under reduced pressure, followed by dissolution in pyridine.

  • Hydrazine hydrate (0.02 mol) added, refluxed for 4 h, and acidified with HCl to precipitate the product.

Analytical Data

  • Yield : 48–52% (lower than the 53% reported for the butyl analog due to steric effects).

  • Melting Point : 115–117°C (ethanol recrystallization).

  • IR (KBr) : 3300 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • ¹H-NMR (CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 6.85–7.65 (m, 4H, aromatic), 5.20 (s, 2H, NH₂).

Visible Light-Mediated Condensation with Aldehydes

Photocatalytic Synthesis Using Pivalaldehyde

A radical-based method from RSC Advances employs 2-aminobenzamide and pivalaldehyde under visible light irradiation. Fluorescein catalyzes the condensation, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method faces limitations due to the low reactivity of pivalaldehyde, requiring elevated temperatures (150°C) and extended reaction times (20 h).

Optimized Protocol

  • 2-Aminobenzamide (1.0 mmol) and pivalaldehyde (1.5 mmol) in methanol.

  • Fluorescein (5 mol%) and TBHP (1 equiv) irradiated with blue LEDs for 20 h.

  • Purification via column chromatography (ethyl acetate/hexane).

Outcomes

  • Yield : 35–40% (moderate due to steric bulk).

  • Mechanistic Insight : Radical intermediates form via single-electron transfer, followed by cyclization and oxidation.

Nucleophilic Substitution at C-2

Bromomethyl Intermediate and tert-Butylamine

A patent-based approach utilizes 2-bromomethylquinazolin-4-one, reacting it with tert-butylamine in DMF at 80°C. The tert-butyl group substitutes the bromine via nucleophilic attack, though yields are low (30–35%) due to steric hindrance.

Synthetic Steps

  • 2-Bromomethylquinazolin-4-one (1 mmol) and tert-butylamine (2 mmol) in DMF.

  • Heated at 80°C for 24 h, followed by aqueous workup.

Characterization

  • ¹H-NMR (CDCl₃) : δ 1.25 (s, 9H, tert-butyl), 4.70 (s, 2H, CH₂NH).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Advantages Limitations
Anthranilic Acid CyclizationAnthranilic acidPivalic anhydride48–52%Scalable, straightforwardSteric hindrance reduces yield
Photocatalytic Condensation2-AminobenzamidePivalaldehyde35–40%Green chemistry approachLow reactivity of aldehyde
Suzuki Coupling2-Bromoquinazolinonetert-Butylboronic acidVersatile for diverse substituentsReagent availability issues
Nucleophilic Substitution2-Bromomethylquinazolinonetert-Butylamine30–35%Direct substitutionLow yield, prolonged reaction time

Mechanistic Insights and Optimization Strategies

Steric and Electronic Considerations

The tert-butyl group’s bulkiness impedes cyclization in anthranilic acid routes, necessitating excess reagents (5:1 anhydride:acid ratio). Microwave-assisted synthesis (e.g., 120°C for 20 min) could enhance rates in cross-coupling methods.

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve solubility in nucleophilic substitutions, while methanol optimizes photocatalytic reactions. Catalyst loadings (e.g., 5 mol% fluorescein ) balance cost and efficiency.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-tert-butylquinazolin-4-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with tert-butyl-substituted reagents. For example, details a three-component reaction method for quinazolinone derivatives:

  • Key steps : Refluxing intermediates (e.g., substituted anthranilic acids) with tert-butylamine in ethanol/acetic acid, monitored by TLC .
  • Optimization : Adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar excess of tert-butylamine) can improve yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the tert-butyl group (δ ~1.3 ppm singlet in 1H NMR; δ ~28–32 ppm in 13C NMR) and the quinazolinone carbonyl (δ ~165–170 ppm in 13C NMR).
  • IR Spectroscopy : Confirm the C=O stretch (~1680 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the tert-butyl moiety .

Q. What in vitro biological screening models are appropriate for initial activity assessment of quinazolinone derivatives?

Methodological Answer:

  • Antibacterial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Antitumor : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, reporting IC50 values (see Table 1 for comparative data) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data between studies on quinazolinone analogs?

Methodological Answer:

  • Systematic Replication : Reproduce assays under identical conditions (e.g., cell line passage number, culture media) .
  • Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA) to account for batch effects .
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stability (e.g., NMR post-assay) to rule out degradation artifacts .

Q. What computational modeling approaches can predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human kinases (e.g., EGFR). Focus on hydrogen bonding with the amino group and hydrophobic interactions from the tert-butyl moiety .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What strategies exist for selective functionalization of the quinazolinone core while preserving the amino-tert-butyl group?

Methodological Answer:

  • Protection/Deprotection : Protect the amino group with Boc anhydride before introducing substituents at C-6 or C-7 positions .
  • Metal-Catalyzed Coupling : Use Suzuki-Miyaura reactions (Pd(PPh3)4, Na2CO3) to introduce aryl groups at C-2 without affecting the tert-butyl group .

Q. How does the steric bulk of the tert-butyl group influence pharmacological properties compared to other substituents?

Methodological Answer:

  • Comparative Analysis : Refer to Table 1 for IC50 differences between tert-butyl and smaller alkyl/aryl analogs.
  • SAR Insights : The tert-butyl group enhances metabolic stability (reduced CYP450 interactions) but may reduce solubility (logP > 3.5). Use prodrug strategies (e.g., phosphate salts) to mitigate solubility issues .

Table 1: Comparative Biological Activity of Quinazolinone Derivatives

CompoundBiological ActivityIC50/MIC (µM)Reference
3-Amino-2-tert-butyl analogAntitumor (MCF-7)10.5
2-Methyl analogAntibacterial (S. aureus)32.0
2-Phenyl analogKinase Inhibition15.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.